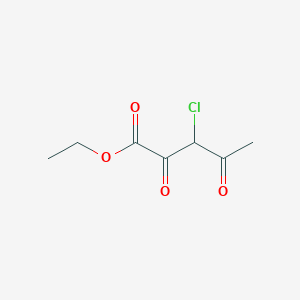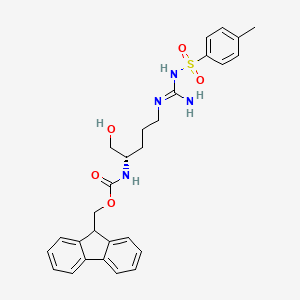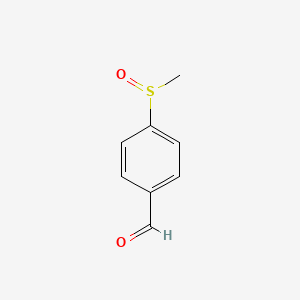
p-(Methylsulphinyl)benzaldehyde
説明
p-(Methylsulphinyl)benzaldehyde, also known as p-MBA, is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is typically derived from petroleum-based precursors through a series of chemical reactions that can be environmentally taxing, producing significant pollutants and wastewater .
Synthesis Analysis
The synthesis of p-MBA has been traditionally achieved through the photochlorination, amination, and acid hydrolysis of p-xylene. However, a novel and greener approach has been reported, which involves the direct synthesis of p-MBA from acetaldehyde. This method uses a diphenyl prolinol trimethylsilyl ether catalyst, achieving a high selectivity of up to 90% for p-MBA at an acetaldehyde conversion rate of 99.8%. The mechanism involves the conversion of acetaldehyde to p-methylcyclohexadienal intermediates through an enamine-iminium intermediate mechanism, followed by dehydrogenation catalyzed by the same amines .
Molecular Structure Analysis
The molecular structure of p-MBA and its intermediates can be complex. In the context of the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained. This structure was stabilized using triphenylphosphine as the ligand, which is indicative of the intricate nature of intermediates formed during the synthesis of substituted benzaldehydes .
Chemical Reactions Analysis
The reactivity of p-MBA and its derivatives can be explored through various chemical reactions. For instance, phenyl 2-propynyl sulfone and substituted benzaldehydes can react in the presence of sodium hydride to yield 1-phenylsulfonyl-4-substitutedphenyl-trans-3-buten-2-ones. The reaction mechanism and the physical properties of these products have been studied, providing insights into the reactivity of benzaldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-MBA derivatives are crucial for their application in pharmaceuticals. For example, heterotelechelic poly(ethylene glycol) (PEG) derivatives containing benzaldehyde groups have been synthesized. These derivatives exhibit specific functionalities, such as the ability to conjugate various ligands through pH-sensitive imine linkages, which can be characterized by NMR spectroscopy. The synthesis process involves ring-opening polymerization of ethylene oxide and subsequent conversion to the desired end groups, demonstrating the versatility of benzaldehyde derivatives in polymer chemistry .
科学的研究の応用
Antimicrobial Applications
p-Cymene, structurally similar to p-(Methylsulphinyl)benzaldehyde, is known for its antimicrobial properties, being a major constituent of plant extracts and essential oils used in traditional medicines. It's being explored for biomedical applications, including functionalizing biomaterials and nanomaterials, due to its potential in combating communicable diseases, especially in the context of increasing antimicrobial resistance. However, more studies are needed to confirm its in vivo efficacy and safety for human healthcare applications (Marchese et al., 2017).
Toxicity and Environmental Impact
Studies have examined the ecological risks and toxicological aspects of various compounds, including those structurally related to p-(Methylsulphinyl)benzaldehyde. For example, benzophenone-3, a common component in sunscreen products, raises concerns due to its environmental persistence and potential bioaccumulation, with implications for aquatic ecosystems. This highlights the importance of understanding the environmental and health impacts of chemical compounds widely used in consumer products (Kim & Choi, 2014).
Detoxification and Binding Capabilities
Bifidobacteria and lactic acid bacteria (LAB) have shown promise in the detoxification of carcinogenic contaminants in food through physical binding. This approach, particularly with B[a]p, a polycyclic aromatic hydrocarbon, suggests that these bacteria can be effective in removing such contaminants from food systems, indicating a potential application for p-(Methylsulphinyl)benzaldehyde if its binding capabilities are similar (Shoukat, 2020).
Drug Delivery and Pharmacokinetics
The development of suitable delivery systems for therapeutic agents, including small organic compounds, nanoparticles, peptides, and siRNA, is crucial for effective treatment of cardiovascular and other diseases. The review by Geldenhuys et al. (2017) discusses various delivery options, emphasizing the importance of understanding pharmacology when considering the cardiovascular system. This suggests that investigating the delivery mechanisms and pharmacokinetic properties of p-(Methylsulphinyl)benzaldehyde could be valuable for its potential use in medical applications (Geldenhuys et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-methylsulfinylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJSGBXNOJOCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958836 | |
| Record name | 4-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Methylsulphinyl)benzaldehyde | |
CAS RN |
37794-15-3 | |
| Record name | 4-(Methylsulfinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Methylsulphinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(methylsulphinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)
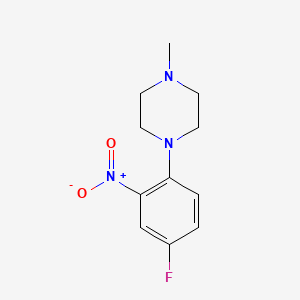
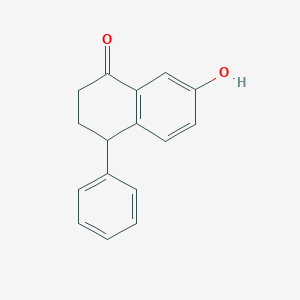
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)


